UNC6852

Description

Properties

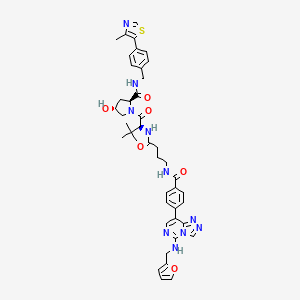

Molecular Formula |

C43H48N10O6S |

|---|---|

Molecular Weight |

832.981 |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C43H48N10O6S/c1-26-36(60-25-48-26)29-11-9-27(10-12-29)20-45-40(57)34-19-31(54)23-52(34)41(58)37(43(2,3)4)50-35(55)8-5-17-44-39(56)30-15-13-28(14-16-30)33-22-47-42(53-24-49-51-38(33)53)46-21-32-7-6-18-59-32/h6-7,9-16,18,22,24-25,31,34,37,54H,5,8,17,19-21,23H2,1-4H3,(H,44,56)(H,45,57)(H,46,47)(H,50,55)/t31-,34+,37-/m1/s1 |

InChI Key |

PPNNFXIBKLCMTI-WXEAQWFJSA-N |

SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCNC(=O)C4=CC=C(C=C4)C5=CN=C(N6C5=NN=C6)NCC7=CC=CO7)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UNC6852; UNC-6852; UNC 6852 |

Origin of Product |

United States |

Foundational & Exploratory

The PROTAC UNC6852: A Detailed Mechanism of Action for Targeted Degradation of PRC2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

UNC6852 has emerged as a potent and selective chemical degrader of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in cancer. As a Proteolysis-Targeting Chimera (PROTAC), UNC6852 offers a novel therapeutic strategy by inducing the targeted degradation of PRC2 components, thereby inhibiting its histone methyltransferase activity. This technical guide provides a comprehensive overview of the mechanism of action of UNC6852, including detailed experimental protocols and quantitative data to support its activity.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

UNC6852 is a heterobifunctional molecule designed to simultaneously bind to the EED (Embryonic Ectoderm Development) subunit of the PRC2 complex and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5] This ternary complex formation brings the PRC2 complex into close proximity to the E3 ligase machinery, leading to the ubiquitination of PRC2 components, primarily EED, EZH2 (Enhancer of Zeste Homolog 2), and SUZ12 (Suppressor of Zeste 12).[1][2][3][4][5] These ubiquitinated proteins are then recognized and degraded by the proteasome.

The degradation of the core PRC2 components effectively dismantles the complex, leading to the inhibition of its catalytic activity.[1][2][3][4][5] Specifically, the degradation of EZH2, the catalytic subunit of PRC2, prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark.[1][2][3][4][5] This reduction in H3K27me3 levels can lead to the reactivation of tumor suppressor genes and has been shown to have anti-proliferative effects in cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL) cell lines harboring EZH2 gain-of-function mutations.[1][3][4][5]

Caption: Mechanism of action of UNC6852.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of UNC6852.

Table 1: In Vitro Binding Affinity and Degradation Potency

| Parameter | Target | Value | Cell Line | Reference |

| IC50 | EED | 247 nM | Cell-free | [6] |

| DC50 (EED) | EED | 0.79 ± 0.14 µM | HeLa | [7] |

| DC50 (EZH2) | EZH2 | 0.3 ± 0.19 µM | HeLa | [7] |

| Dmax (SUZ12) | SUZ12 | ~22% | HeLa | [7] |

Table 2: Cellular Activity in DLBCL Cell Lines

| Parameter | Cell Line | Value | Reference |

| EC50 (Proliferation) | DB (EZH2Y641N) | 3.4 ± 0.77 µM | [8] |

| H3K27me3 Reduction | DB (EZH2Y641N) | 71% after 72h | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of UNC6852.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for EED Binding

This assay is used to determine the binding affinity of UNC6852 to the EED protein.

Materials:

-

Recombinant EED protein

-

Biotinylated EED ligand (e.g., UNC5114-biotin)

-

Europium-labeled streptavidin (donor fluorophore)

-

APC-labeled anti-His antibody (acceptor fluorophore, assuming His-tagged EED)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of UNC6852 in assay buffer.

-

In a 384-well plate, add recombinant EED protein, biotinylated EED ligand, and the serially diluted UNC6852.

-

Incubate the mixture at room temperature for 30 minutes.

-

Add a pre-mixed solution of europium-labeled streptavidin and APC-labeled anti-His antibody to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the data against the concentration of UNC6852 to determine the IC50 value.

Western Blotting for PRC2 Component Degradation

This protocol is used to quantify the degradation of EED, EZH2, and SUZ12 in cells treated with UNC6852.

Cell Culture and Treatment:

-

Culture HeLa or DLBCL cells in their appropriate growth medium.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of UNC6852 or DMSO (vehicle control) for the desired time points (e.g., 4, 24, 48 hours).

Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence imaging system and quantify the band intensities.

Cell Proliferation Assay in DLBCL Cells

This assay measures the anti-proliferative effects of UNC6852 on cancer cells.

Materials:

-

DB or other DLBCL cell lines

-

Appropriate cell culture medium

-

UNC6852

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well opaque-walled microplates

-

Luminometer

Procedure:

-

Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to acclimate for 24 hours.

-

Treat the cells with a serial dilution of UNC6852 or DMSO for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the EC50 value.

Mass Spectrometry-Based Proteomics for Selectivity Analysis

This experiment is performed to assess the selectivity of UNC6852-induced protein degradation across the proteome.

Sample Preparation:

-

Treat HeLa cells with UNC6852 (e.g., 10 µM) or DMSO for 24 hours.

-

Harvest and lyse the cells as described in the Western blotting protocol.

-

Perform in-solution or in-gel digestion of the protein lysates with trypsin.

-

Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

Combine the labeled peptide samples.

LC-MS/MS Analysis:

-

Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

-

Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Q Exactive HF).

Data Analysis:

-

Search the raw MS data against a human protein database using a search engine like MaxQuant.

-

Quantify the relative abundance of proteins based on the TMT reporter ion intensities.

-

Perform statistical analysis to identify proteins that are significantly degraded upon UNC6852 treatment.

Experimental Workflows

Caption: Key experimental workflows.

References

- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

UNC6852: A Technical Guide to a Selective PRC2 Bivalent Chemical Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of UNC6852, a first-in-class bivalent chemical degrader specifically targeting the Polycomb Repressive Complex 2 (PRC2). UNC6852 operates on the principle of Proteolysis-Targeting Chimeras (PROTACs), inducing the degradation of key PRC2 components. By recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, UNC6852 effectively triggers the proteasomal degradation of EED, EZH2, and SUZ12.[1][2][3][4][5] This leads to a subsequent reduction in histone H3 lysine 27 trimethylation (H3K27me3), a critical epigenetic mark for gene silencing.[2][3][5] This guide details the mechanism of action, quantitative potency, selectivity, downstream cellular effects, and key experimental protocols for utilizing UNC6852 as a tool for studying PRC2 biology and as a potential therapeutic agent.

Introduction: The Role of PRC2 and the Rationale for Targeted Degradation

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for maintaining cell identity and normal development.[6] It is a multi-protein complex whose core components include the catalytic subunit Enhancer of Zeste Homolog 2 (EZH2), Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[4][7] The primary function of PRC2 is to catalyze the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[6][7][8]

Aberrant PRC2 activity and overexpression are implicated in various cancers, including diffuse large B-cell lymphoma (DLBCL), where gain-of-function mutations in EZH2 are common.[1][3] While small molecule inhibitors targeting the catalytic activity of EZH2 have been developed, they do not eliminate the protein scaffold, which may have non-catalytic functions. Protein degradation offers an alternative therapeutic strategy that removes the entire target protein.[3] UNC6852 was developed as a PROTAC to induce the degradation of the entire PRC2 complex, providing a powerful tool to investigate the consequences of PRC2 loss and a potential therapeutic avenue.[3][5]

UNC6852: Mechanism of Action

UNC6852 is a bivalent chemical degrader composed of three key parts:

-

An EED226-derived ligand that binds to the WD40 aromatic cage of the EED subunit of the PRC2 complex.[1][2][3][5]

-

A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase .[1][2][3][9]

-

A linker that connects the two ligands.

This tripartite design enables UNC6852 to act as a molecular bridge, bringing the PRC2 complex into close proximity with the VHL E3 ligase. This induced proximity facilitates the ubiquitination of PRC2 components, flagging them for destruction by the 26S proteasome.[2][4] This targeted degradation is selective and occurs via the ubiquitin-proteasome pathway.[2][4]

Caption: Mechanism of UNC6852-induced PRC2 degradation.

Quantitative Potency and Selectivity

UNC6852's efficacy is quantified by its binding affinity and degradation efficiency. The compound binds to EED with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its degradation capability is measured by the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

Table 1: Biochemical and Cellular Potency of UNC6852

| Parameter | Target/Component | Value | Cell Line | Assay | Reference |

|---|---|---|---|---|---|

| IC50 | EED Binding | 247 nM | N/A | TR-FRET | [1][9][10] |

| DC50 | EED Degradation | 0.79 ± 0.14 µM | HeLa | Western Blot | [11] |

| DC50 | EZH2 Degradation | 0.3 ± 0.19 µM | HeLa | Western Blot | [11] |

| Dmax | EED Degradation | 92% | HeLa | Western Blot | [11] |

| Dmax | EZH2 Degradation | 75% | HeLa | Western Blot | [11] |

| Dmax | SUZ12 Degradation | 22% | HeLa | Western Blot | [11] |

| t1/2 | EED Degradation | 0.81 ± 0.30 h | HeLa | Western Blot | [11] |

| t1/2 | EZH2 Degradation | 1.92 ± 0.96 h | HeLa | Western Blot |[11] |

Global quantitative proteomics experiments in HeLa cells treated with 10 µM UNC6852 for 24 hours demonstrated high selectivity. Of over 5,400 quantified proteins, only EED and EZH2 were significantly degraded, confirming the targeted nature of UNC6852.[4][11] Modest degradation of SUZ12 was also observed, consistent with it being a core component of the PRC2 complex.[11][12]

Downstream Cellular Effects

The degradation of the PRC2 complex by UNC6852 leads to significant downstream biological consequences, primarily through the reduction of H3K27me3 levels. This subsequently impacts gene expression and cellular processes like proliferation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRC2 - Wikipedia [en.wikipedia.org]

- 8. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. UNC6852 | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]

- 11. researchgate.net [researchgate.net]

- 12. Probe UNC6852 | Chemical Probes Portal [chemicalprobes.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Development of UNC6852

Introduction

UNC6852 is a potent and selective bivalent chemical degrader of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator frequently implicated in various cancers. Developed as a Proteolysis-Targeting Chimera (PROTAC), UNC6852 represents a novel therapeutic strategy that moves beyond traditional occupancy-based inhibition to induce the targeted destruction of protein complexes essential for cancer cell survival. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of UNC6852.

Core Concept: PROTAC-Mediated Degradation

UNC6852 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1][2] It consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the case of UNC6852, it links a derivative of the EED inhibitor EED226 to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] This dual binding induces the formation of a ternary complex between the PRC2 subunit EED, UNC6852, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the entire PRC2 complex.[1]

Quantitative Data Summary

The preclinical development of UNC6852 involved extensive quantitative analysis to determine its potency and efficacy in both biochemical and cellular contexts.

Table 1: Biochemical and Cellular Potency

| Parameter | Value | Assay Type | Target/Cell Line | Reference |

| IC₅₀ | 247 nM | Cell-free | EED | [3][4][5][6] |

| EC₅₀ | 3.4 ± 0.77 µM | Cell Proliferation | DB (DLBCL) | [7] |

Table 2: Cellular Degradation Efficacy (DC₅₀, Dₘₐₓ, t₁/₂) at 24 hours

| Cell Line | Target Protein | DC₅₀ (µM) | Dₘₐₓ (%) | Degradation t₁/₂ (hours) | Reference |

| HeLa | EED | 0.79 ± 0.14 | 92% | 0.81 ± 0.30 | [8][9] |

| EZH2 | 0.30 ± 0.19 | 75% | 1.92 ± 0.96 | [8][9] | |

| DB (DLBCL) | EED | 0.61 | 94% | Not Reported | [8] |

| EZH2 | 0.67 | 96% | Not Reported | [8] | |

| SUZ12 | 0.59 | 82% | Not Reported | [8] |

Note: No cellular toxicity was observed in HeLa cells at concentrations up to 30 µM.[4][5]

Signaling Pathway and Mechanism of Action

UNC6852 targets the PRC2 complex, which plays a central role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). The catalytic subunit, EZH2, performs this methylation, leading to the formation of the repressive H3K27me3 mark.[10] UNC6852 binds to EED, a non-catalytic but essential structural component of PRC2, and recruits the VHL E3 ligase to trigger the degradation of the entire complex, including EED, EZH2, and SUZ12.[1][3] This action blocks the histone methyltransferase activity of EZH2, reduces global H3K27me3 levels, and reactivates silenced tumor suppressor genes, ultimately leading to anti-proliferative effects in cancer cells dependent on PRC2 activity.[1][2][11]

Caption: Mechanism of UNC6852-induced PRC2 degradation and downstream effects.

Experimental Protocols

The characterization of UNC6852 involved several key experimental methodologies.

Western Blot Analysis for Protein Degradation

-

Objective: To quantify the degradation of PRC2 components (EED, EZH2, SUZ12) and the reduction of H3K27me3 levels.

-

Cell Lines: HeLa (human cervical cancer) and DB (Diffuse Large B-cell Lymphoma, carrying EZH2 Y641N mutation).[3][8]

-

Methodology:

-

Cells were seeded and allowed to adhere overnight.

-

UNC6852 was added at various concentrations (for dose-response) or at a fixed concentration (e.g., 5-10 µM) for different time points (e.g., 4, 8, 24, 48, 72 hours).[3][4][5]

-

Following treatment, cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Total protein concentration was determined using a BCA assay.

-

Equal amounts of protein lysate were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., total Histone H3, GAPDH, or Vinculin).

-

After washing, membranes were incubated with appropriate HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify protein levels relative to the vehicle control (DMSO). Some analyses utilized the Jess™ automated Western blot system.[3][12]

-

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effects of UNC6852 on cancer cells.

-

Methodology:

-

DB cells were seeded in 96-well plates.

-

Cells were treated with a serial dilution of UNC6852 (e.g., up to 30 µM).

-

The treatment was carried out over an extended period (e.g., 9-10 days) to account for the epigenetic mechanism of action.[5][7]

-

Cell viability or proliferation was measured using a standard method such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data were normalized to vehicle-treated controls, and the EC₅₀ value was calculated using non-linear regression analysis.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Objective: To determine the in vitro binding affinity (IC₅₀) of UNC6852 to its target, EED.[13]

-

Methodology:

-

The assay typically involves a purified, tagged EED protein (e.g., His-tagged) and a fluorescently labeled tracer that binds to the same site.

-

A FRET donor (e.g., terbium-conjugated anti-His antibody) binds to the tagged EED protein.

-

In the absence of a competitor, the tracer binds to EED, bringing the donor and acceptor into proximity and generating a FRET signal.

-

UNC6852 is titrated into the reaction, competing with the tracer for binding to EED.

-

As UNC6852 displaces the tracer, the FRET signal decreases in a dose-dependent manner.

-

The IC₅₀ value is determined by plotting the FRET signal against the logarithm of the UNC6852 concentration.

-

Logical Workflow for Development

The development of UNC6852 followed a rational, stepwise process common for PROTAC discovery.

Caption: The logical workflow for the discovery and validation of UNC6852.

UNC6852 is a well-characterized chemical probe and a pioneering example of an EED-targeted PROTAC for the degradation of the PRC2 complex.[2] Its development demonstrates the feasibility of using bivalent degraders to target epigenetic machinery, offering a powerful alternative to small molecule inhibitors.[1][2] The detailed biochemical and cellular data confirm its mechanism of action and highlight its potential for studying PRC2 biology and as a lead compound for the development of novel cancer therapeutics, particularly for malignancies driven by PRC2 dysregulation like certain diffuse large B-cell lymphomas.[1][2][10]

References

- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. UNC6852 | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]

- 6. UNC6852 | PRC2 Degrader | DC Chemicals [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]

UNC6852: A Technical Guide to a Selective PRC2 Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of UNC6852, a potent and selective degrader of the Polycomb Repressive Complex 2 (PRC2). This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this promising epigenetic modulator.

Core Concepts: Chemical Structure and Properties

UNC6852 is a heterobifunctional molecule designed as a Proteolysis-Targeting Chimera (PROTAC). It is composed of a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This tripartite structure enables the targeted degradation of PRC2 components.

| Property | Value | Reference |

| Molecular Formula | C43H48N10O6S | [4] |

| Molecular Weight | 832.97 g/mol | [1][5] |

| CAS Number | 2688842-08-0 | [2] |

| Target | EED subunit of PRC2 | [1][2] |

| Recruited E3 Ligase | von Hippel-Lindau (VHL) | [1][6] |

| Class | PROTAC Degrader | [1][2][7] |

Mechanism of Action: Targeted PRC2 Degradation

UNC6852 exerts its biological effects by inducing the proteasomal degradation of the PRC2 complex.[6][8][9] The molecule simultaneously binds to the EED subunit of PRC2 and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the ubiquitination of PRC2 components, primarily EED, EZH2, and to a lesser extent, SUZ12, marking them for degradation by the proteasome.[3][6][10] The degradation of the PRC2 complex leads to a reduction in the levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark for gene silencing.[3][6] This ultimately results in anti-proliferative effects in cancer cells, particularly those with gain-of-function mutations in EZH2.[1][6]

Caption: Mechanism of action of UNC6852 leading to PRC2 degradation.

Quantitative Biological Activity

The potency of UNC6852 has been characterized through various in vitro assays. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Binding Affinity

| Parameter | Target | Value | Reference |

| IC50 | EED | 247 nM | [1][2][7] |

Table 2: Cellular Degradation Potency (24-hour treatment)

| Cell Line | Protein | DC50 | Dmax | Reference |

| HeLa | EED | 0.79 ± 0.14 μM | 92% | [11] |

| HeLa | EZH2 | 0.3 ± 0.19 μM | 75% | [11] |

| DB | EED | 0.61 μM | 94% | [12] |

| DB | EZH2 | 0.67 μM | 96% | [12] |

| DB | SUZ12 | 0.59 μM | 82% | [12] |

Table 3: Cellular Proliferation Inhibition

| Cell Line | Parameter | Value | Treatment Duration | Reference |

| DB | EC50 | 3.4 ± 0.77 μM | 9 days | [11] |

| HeLa | Cellular Toxicity | No toxicity up to 30 μM | Not specified | [2][5][7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of UNC6852.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of PRC2 components (EED, EZH2, SUZ12) following treatment with UNC6852.

Methodology:

-

Cell Culture and Treatment: HeLa or DB cells are cultured under standard conditions. Cells are then treated with varying concentrations of UNC6852 (e.g., 0-30 μM) for a specified duration (e.g., 24 hours) or with a fixed concentration (e.g., 10 μM) for different time points (e.g., 1-72 hours).[2][11]

-

Cell Lysis: After treatment, cells are harvested and lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prepare total cell lysates.[1]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the target proteins (EED, EZH2, SUZ12) and a loading control (e.g., β-actin, GAPDH).

-

Detection: After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software. The levels of the target proteins are normalized to the loading control.

Caption: Experimental workflow for Western Blot analysis.

Cell Viability Assay

Objective: To assess the anti-proliferative effects of UNC6852 on cancer cell lines.

Methodology:

-

Cell Seeding: Cells (e.g., DB cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of UNC6852 for an extended period (e.g., 9 days).[11]

-

Viability Assessment: Cell viability is measured using a commercially available assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay or a colorimetric assay like MTT or XTT.

-

Data Analysis: The luminescence or absorbance values are recorded using a plate reader. The data is normalized to vehicle-treated control cells, and the half-maximal effective concentration (EC50) is calculated using a non-linear regression curve fit.

In Vivo Formulation

For preclinical in vivo studies, UNC6852 can be formulated for administration. A common formulation involves a multi-component vehicle to ensure solubility and bioavailability.[5][7]

Example Formulation:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

Preparation:

-

Dissolve UNC6852 in DMSO.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and mix thoroughly.

-

Finally, add saline to reach the final volume and mix until a clear solution is obtained.

Note: The optimal formulation may vary depending on the animal model and route of administration.

This technical guide provides a detailed summary of the available information on UNC6852. As a potent and selective degrader of the PRC2 complex, it represents a valuable tool for epigenetic research and a potential therapeutic agent for cancers with PRC2 dependencies. Further investigations will continue to elucidate its full therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. UNC6852 - MedChem Express [bioscience.co.uk]

- 5. UNC6852 | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]

- 6. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UNC6852 | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]

- 10. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UNC6852-Induced PRC2 Degradation

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the mechanism by which UNC6852, a bivalent chemical degrader, induces the degradation of the Polycomb Repressive Complex 2 (PRC2). It includes a detailed description of the molecular pathway, quantitative data from key experiments, detailed experimental protocols, and visualizations of the core processes.

Core Mechanism of Action

UNC6852 is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of the PRC2 complex.[1] Its mechanism relies on hijacking the cell's own ubiquitin-proteasome system (UPS) to target PRC2 for destruction.[2]

Bivalent Chemical Structure

UNC6852 is a heterobifunctional molecule composed of three key parts:

-

A Ligand for PRC2: It incorporates a derivative of EED226, a small molecule that binds specifically to the WD40 aromatic cage of the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[3][4]

-

A Ligand for an E3 Ubiquitin Ligase: It contains a ligand for the von Hippel-Lindau (VHL) protein, which is a substrate-recognition component of the CRL2VHL E3 ubiquitin ligase complex.[4][5]

-

A Linker: These two ligands are connected by a chemical linker, optimized in length to facilitate the simultaneous binding of both target proteins.[6]

Ternary Complex Formation and Proteasomal Degradation

The primary mode of action for UNC6852 involves the following steps:

-

Binding and Ternary Complex Formation: UNC6852 first binds to both the EED subunit of the PRC2 complex and the VHL E3 ligase, bringing them into close proximity and forming a ternary PRC2-UNC6852-VHL complex.[4][7]

-

Ubiquitination: Once the ternary complex is formed, the CRL2VHL E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the PRC2 components. This results in the formation of a polyubiquitin chain, which acts as a recognition signal for the proteasome.

-

Proteasomal Degradation: The polyubiquitinated PRC2 complex is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[4][5]

This process effectively removes the entire PRC2 complex, including its core components EED, Enhancer of Zeste Homolog 2 (EZH2), and Suppressor of Zeste 12 (SUZ12).[3][4] Global proteomics analysis confirmed that EED and EZH2 are among the most significantly and selectively degraded proteins upon UNC6852 treatment.[2][8]

Quantitative Data Summary

The efficacy of UNC6852 has been quantified through various biochemical and cellular assays.

Table 1: Binding Affinity and Degradation Potency

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ (Binding) | EED (Cell-free assay) | 247 nM | [1][3][9] |

| DC₅₀ (Degradation) | EED (HeLa cells, 24h) | 0.79 ± 0.14 µM | [8][10] |

| DC₅₀ (Degradation) | EZH2 (HeLa cells, 24h) | 0.3 ± 0.19 µM | [8][10] |

| Dₘₐₓ (Max. Degradation) | EED (HeLa cells) | 92% | [8] |

| Dₘₐₓ (Max. Degradation) | EZH2 (HeLa cells) | 75% | [8] |

| Dₘₐₓ (Max. Degradation) | SUZ12 (HeLa cells) | 22% | [6][8] |

| t₁/₂ (Degradation Half-life) | EED (HeLa cells) | 0.81 ± 0.30 h | [8] |

| t₁/₂ (Degradation Half-life) | EZH2 (HeLa cells) | 1.92 ± 0.96 h | [8] |

-

IC₅₀: The half-maximal inhibitory concentration for binding to EED.

-

DC₅₀: The concentration of UNC6852 required to induce 50% degradation of the target protein.

-

Dₘₐₓ: The maximum percentage of protein degradation observed.

-

t₁/₂: The time required to degrade half of the target protein.

Table 2: Cellular Effects of UNC6852

| Parameter | Cell Line | Value | Reference |

| Anti-proliferative EC₅₀ | DB (DLBCL, 9 days) | 3.4 ± 0.77 µM | [11] |

| Toxicity | HeLa cells | No toxicity up to 30 µM | [8][10] |

-

EC₅₀: The half-maximal effective concentration for inhibiting cell proliferation.

-

DB cells: A Diffuse Large B-cell Lymphoma (DLBCL) cell line with a gain-of-function EZH2 mutation (Y641N).[2][12]

Experimental Protocols

This section details the methodologies used to characterize the mechanism and effects of UNC6852.

Western Blot Analysis of PRC2 Degradation

This protocol is used to quantify the levels of PRC2 component proteins following treatment with UNC6852.

-

Cell Culture and Treatment:

-

Plate HeLa cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of UNC6852 (e.g., 0-30 µM) for a specified duration (e.g., 4, 24, or 48 hours). A vehicle control (DMSO) must be included.[3]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a modified RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Immunoblotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3]

-

Wash the membrane with TBST and incubate with appropriate HRP-conjugated or IR-dye-conjugated secondary antibodies for 1 hour at room temperature.[3]

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate or an infrared imaging system.

-

Quantify band intensities using densitometry software. Normalize the protein of interest's signal to the loading control to determine the relative protein levels.

-

Confirmation of VHL- and Proteasome-Dependent Mechanism

This protocol validates that UNC6852-mediated degradation occurs through the intended CRL2VHL and proteasome pathway.

-

Proteasome Inhibition:

-

Pre-treat HeLa cells with proteasome inhibitors (e.g., MG-132, Carfilzomib) or a Nedd8-activating enzyme inhibitor (e.g., MLN4924) for 1-2 hours.[11]

-

Add UNC6852 (e.g., 5-10 µM) to the pre-treated cells and incubate for an additional 24 hours.

-

Harvest cell lysates and perform Western blot analysis as described in Protocol 3.1.

-

Expected Outcome: The degradation of EED and EZH2 will be blocked or "rescued" in the presence of proteasome inhibitors, confirming the involvement of the proteasome.[11]

-

-

Negative Control Compound:

-

Treat HeLa cells with UNC7043, an inactive analog of UNC6852. UNC7043 is identical to UNC6852 but contains a stereochemical modification in its VHL ligand that abrogates binding to VHL.[6][10]

-

Use the same concentration and time points as for UNC6852 (e.g., 10 µM for 24 hours).

-

Perform Western blot analysis as described in Protocol 3.1.

-

Expected Outcome: UNC7043 will not induce the degradation of PRC2 components, demonstrating that VHL recruitment is essential for the degrader's activity.[6][11]

-

Downstream Biological Consequences

The degradation of the PRC2 complex by UNC6852 has significant downstream effects on cellular epigenetics and proliferation.

-

Reduction of H3K27 Methylation: PRC2's primary function is to catalyze the methylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark. By degrading the catalytic subunit EZH2 and other core components, UNC6852 blocks this histone methyltransferase activity.[4][5] This leads to a time-dependent global reduction in H3K27me3 levels in treated cells.[5][13]

-

Anti-proliferative Effects: In cancer models dependent on PRC2 activity, such as certain DLBCL cell lines with EZH2 gain-of-function mutations, the degradation of PRC2 and subsequent loss of H3K27me3 leads to the reactivation of tumor suppressor genes.[5] This results in potent anti-proliferative effects.[3][5] UNC6852 has been shown to degrade both wild-type and mutant forms of EZH2.[3][5]

Conclusion

UNC6852 is a potent and selective chemical degrader that effectively induces the degradation of the PRC2 complex. By recruiting the VHL E3 ligase to the EED subunit, it triggers the ubiquitination and subsequent proteasomal destruction of PRC2 components. This action leads to a reduction in H3K27 trimethylation and exhibits anti-proliferative activity in PRC2-dependent cancer cells. As a first-in-class EED-targeted degrader, UNC6852 serves as a valuable chemical tool to study PRC2 biology and demonstrates the therapeutic potential of targeted protein degradation for epigenetic regulators in oncology.[5][10]

References

- 1. adooq.com [adooq.com]

- 2. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Role of Von Hippel-Lindau (VHL) in UNC6852-Mediated Protein Degradation: A Technical Overview

Introduction

In the landscape of targeted protein degradation, the use of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These bifunctional molecules co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest. This technical guide delves into the pivotal role of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of action of UNC6852, a PROTAC designed to degrade the Polycomb Repressive Complex 2 (PRC2). It is crucial to clarify from the outset that UNC6852 is not a substrate of VHL; rather, it is a molecular facilitator that recruits VHL to induce the degradation of its intended target, the PRC2 complex. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this process, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism: VHL Recruitment by UNC6852 for PRC2 Degradation

UNC6852 is a heterobifunctional molecule composed of three key components: a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex, a ligand that binds to the VHL E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2][3][4][5][6] The fundamental role of VHL in this context is to serve as the catalytic engine for the ubiquitination of the PRC2 complex upon being brought into close proximity by UNC6852.

The sequence of events is as follows:

-

Ternary Complex Formation: UNC6852 simultaneously binds to the WD40 aromatic cage of EED within the PRC2 complex and to the substrate recognition domain of the VHL E3 ligase.[1][2][4][5][6] This results in the formation of a transient ternary complex: EED-UNC6852-VHL.

-

Ubiquitination: The formation of this ternary complex brings the PRC2 complex into the vicinity of the VHL E3 ligase machinery. VHL, as part of the Cullin-RING E3 ligase 2 (CRL2^VHL^) complex, then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the PRC2 components, primarily EED, EZH2, and SUZ12.[1][2][4]

-

Proteasomal Degradation: The polyubiquitinated PRC2 complex is subsequently recognized by the 26S proteasome, which unfolds and degrades the target proteins into smaller peptides.[1][2][4] This targeted degradation leads to a reduction in the cellular levels of PRC2 components and a consequent decrease in H3K27 trimethylation, a key epigenetic mark established by the methyltransferase activity of EZH2.[1][2][4]

The specificity of this degradation is conferred by the selective binding of the ligands within UNC6852 to EED and VHL. A control compound, UNC7043, which contains a stereoisomer of the VHL ligand that is unable to bind to VHL, fails to induce PRC2 degradation, confirming the essential role of VHL recruitment in the mechanism of action of UNC6852.[7][8] Furthermore, pre-treatment of cells with proteasome inhibitors such as MG-132, carfilzomib, or the NEDDylation inhibitor MLN4924 (which inactivates Cullin-RING ligases) effectively blocks UNC6852-mediated degradation of PRC2 components, providing further evidence for the involvement of the VHL-dependent ubiquitin-proteasome pathway.[7]

Figure 1: Signaling pathway of UNC6852-mediated PRC2 degradation via VHL recruitment.

Quantitative Data Presentation

The efficacy of UNC6852 in binding to its target and inducing its degradation has been quantified in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 for EED | 247 nM | Cell-free assay | 50% inhibitory concentration for binding to EED. | [1][3] |

| DC50 for EED | 0.79 ± 0.14 µM | HeLa | 50% degradation concentration for EED. | [7][9][10] |

| DC50 for EZH2 | 0.3 ± 0.19 µM | HeLa | 50% degradation concentration for EZH2. | [7][9][10] |

| Dmax for EED | 80% | HeLa | Maximum degradation of EED at 5 µM after 24 hours. | [11] |

| EC50 | 3.4 ± 0.77 µM | DB cells | 50% effective concentration for inhibiting cell proliferation after 9 days. | [9][10] |

Table 1: In Vitro Efficacy and Cellular Activity of UNC6852.

| Cell Line | Compound | Concentration | Time (hours) | Observed Effect | Reference |

| HeLa | UNC6852 | 5 µM | 4, 24, 48 | Decrease in EED and EZH2 levels. | [1] |

| HeLa | UNC6852 | 10 µM | 24 | Degradation of EED, EZH2, and to a lesser extent, SUZ12. | [7][8] |

| HeLa | UNC7043 | 10 µM | 24 | No degradation of EED, EZH2, or SUZ12. | [7][8] |

| DB | UNC6852 | 10 µM | 24, 48, 72 | Reduction in H3K27me3 levels. | [8] |

Table 2: Summary of Cellular Degradation and Activity of UNC6852.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is a representative method for assessing the degradation of PRC2 components following treatment with UNC6852.

-

Cell Culture and Treatment:

-

HeLa cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with UNC6852 at various concentrations (e.g., 0.1 µM to 30 µM) or with a vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 8, 16, 24, 48, 72 hours).[1] For proteasome inhibition experiments, cells are pre-treated with MG-132, Carfilzomib, or MLN4924 for a specified time before the addition of UNC6852.[7]

-

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold PBS and lysed using a modified RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Cell lysates are collected by scraping and then centrifuged to pellet cell debris. The supernatant containing the protein is collected.

-

-

Protein Quantification:

-

The total protein concentration of each lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-EED, anti-EZH2, anti-SUZ12, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.[1]

-

The membrane is then washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

The intensity of the bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.

-

Figure 2: A typical experimental workflow for evaluating UNC6852-mediated protein degradation.

Conclusion

The role of VHL in UNC6852-mediated degradation is that of a hijacked E3 ubiquitin ligase, essential for the subsequent ubiquitination and proteasomal degradation of the PRC2 complex. UNC6852 acts as a molecular bridge, effectively reprogramming the cellular degradation machinery to eliminate a specific protein target. This strategy of targeted protein degradation offers a distinct advantage over traditional inhibition by removing the entire protein scaffold, thereby abrogating both its enzymatic and non-enzymatic functions. The data and protocols presented herein provide a solid foundation for researchers and drug developers working to understand and harness the power of PROTACs like UNC6852 for therapeutic intervention. The continued exploration of the intricate interplay between PROTACs, E3 ligases, and target proteins will undoubtedly pave the way for the development of novel and more effective treatments for a range of diseases, including cancers driven by epigenetic dysregulation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to UNC6852: A Bivalent Degrader Targeting the EED and EZH2 Subunits of PRC2

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth analysis of UNC6852, a Proteolysis-Targeting Chimera (PROTAC), and its mechanism of action in inducing the degradation of the Polycomb Repressive Complex 2 (PRC2) core subunits, EED and EZH2.

Introduction: Targeting PRC2 with Bivalent Degraders

The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator responsible for catalyzing the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[1][2] The core components of this complex include the catalytic subunit, Enhancer of zeste homolog 2 (EZH2), and the non-catalytic but essential subunits, Embryonic Ectoderm Development (EED) and Suppressor of zeste 12 (SUZ12).[1][3] EED plays a crucial role by binding to the H3K27me3 mark, which allosterically activates EZH2's histone methyltransferase (HMTase) activity, creating a positive feedback loop for gene silencing.[1][4] Dysregulation and overexpression of PRC2 components are implicated in various cancers, making the complex an attractive therapeutic target.[1][3]

UNC6852 is a bivalent chemical degrader, specifically a PROTAC, designed to induce the targeted degradation of the PRC2 complex.[5][6] Unlike traditional small molecule inhibitors that block enzymatic function, UNC6852 leverages the cell's own ubiquitin-proteasome system to eliminate the target proteins, offering a distinct and potentially more durable therapeutic strategy.[5][7] This guide details the mechanism, quantitative effects, and experimental validation of UNC6852's action on the EED and EZH2 subunits.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

UNC6852 functions as a molecular bridge, simultaneously binding to the PRC2 complex and an E3 ubiquitin ligase.[5][8] It is comprised of two distinct ligands connected by a linker:

-

An EED-targeting ligand: This component is derived from EED226, a known inhibitor that binds to the aromatic cage of the EED subunit's WD40 domain.[5][7][8]

-

A VHL ligand: This ligand recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex (CRL2^VHL^).[5][6][8]

By facilitating this proximity, UNC6852 induces the poly-ubiquitination of PRC2 components, primarily EED, EZH2, and SUZ12.[5][7] These ubiquitinated proteins are then recognized and degraded by the 26S proteasome.[5] The degradation of the PRC2 complex assembly effectively blocks the HMTase activity of EZH2, leading to a global decrease in H3K27me3 levels and the reactivation of PRC2-target genes.[5][7][8] This targeted degradation has been demonstrated to be effective against both wild-type and gain-of-function mutant EZH2, which are common in cancers like diffuse large B-cell lymphoma (DLBCL).[5][8]

Caption: UNC6852-mediated degradation of the PRC2 complex.

Quantitative Data Summary

The efficacy of UNC6852 has been quantified through various biochemical and cellular assays. The key parameters include its binding affinity to EED (IC50) and its ability to induce the degradation of PRC2 components (DC50, Dmax, and t1/2).

| Parameter | Target | Value | Cell Line / Assay Condition | Citation(s) |

| IC50 | EED | 247 nM | Cell-free TR-FRET assay | [1][8][9][10] |

| DC50 | EED | 0.79 ± 0.14 µM | HeLa Cells | [11] |

| EZH2 | 0.3 ± 0.19 µM | HeLa Cells | [11] | |

| EED | 0.31 µM | DB Cells (DLBCL) | [12] | |

| EZH2 | 0.67 µM | DB Cells (DLBCL) | [12] | |

| SUZ12 | 0.59 ± 0.17 µM | DB Cells (DLBCL) | [12][13] | |

| Dmax | EED | 92% | HeLa Cells | [11] |

| EZH2 | 75% | HeLa Cells | [11] | |

| EED | 94% | DB Cells (DLBCL) | [12] | |

| EZH2 | 96% | DB Cells (DLBCL) | [12] | |

| SUZ12 | 82% | DB Cells (DLBCL) | [12][13] | |

| t1/2 | EED | 0.81 ± 0.30 hours | HeLa Cells | [11] |

| EZH2 | 1.92 ± 0.96 hours | HeLa Cells | [11] |

-

IC50 (Half-maximal inhibitory concentration): Concentration of UNC6852 required to inhibit 50% of EED binding in a biochemical assay.

-

DC50 (Half-maximal degradation concentration): Concentration of UNC6852 required to induce 50% degradation of the target protein in cells.[11]

-

Dmax (Maximal degradation): The maximum percentage of protein degradation achieved.[11]

-

t1/2 (Half-life): The time required to degrade 50% of the target protein at a fixed concentration of UNC6852.[11]

Experimental Protocols

The characterization of UNC6852 involves a series of standardized biochemical and cell-based assays.

EED Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the binding affinity of UNC6852 to the EED protein by measuring the disruption of a known protein-peptide interaction.

Principle: The assay measures the FRET between a donor fluorophore (e.g., on an antibody binding EED) and an acceptor fluorophore (e.g., on a biotinylated H3K27me3 peptide). UNC6852 competes with the peptide for binding to EED, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation: Recombinant EED protein, a biotinylated H3K27me3 peptide, a terbium-labeled anti-tag antibody (donor), and streptavidin-d2 (acceptor) are prepared in an appropriate assay buffer.

-

Compound Dilution: UNC6852 is serially diluted to create a concentration gradient.

-

Assay Plate Setup: The recombinant EED protein is incubated with the serially diluted UNC6852 or DMSO (vehicle control).

-

Peptide Addition: The biotinylated H3K27me3 peptide is added to the wells, and the plate is incubated to allow binding to reach equilibrium.

-

Detection: The detection reagents (terbium-labeled antibody and streptavidin-d2) are added, followed by a final incubation period.

-

Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring emissions at two wavelengths. The ratio of these emissions is calculated.

-

Data Analysis: The TR-FRET signal ratio is plotted against the UNC6852 concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.[1]

Cellular Degradation Assay (Western Blot)

This protocol is used to measure the dose- and time-dependent degradation of EED and EZH2 in cultured cells.

Methodology:

-

Cell Culture and Treatment: HeLa or DLBCL cells are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of UNC6852 (e.g., 0.1 µM to 30 µM) for a fixed time (e.g., 24 hours) or with a fixed concentration (e.g., 5-10 µM) for various time points (e.g., 2 to 48 hours).[8][14]

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a suitable buffer (e.g., modified RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as a BCA assay, to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of total protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for EED, EZH2, and a loading control (e.g., GAPDH, β-actin).[8]

-

Detection: The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of EED and EZH2 are normalized to the loading control. This data is then used to calculate DC50, Dmax, and t1/2 values.[11]

Caption: Workflow for Western Blot analysis of protein degradation.

References

- 1. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. UNC6852 | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. UNC 6852 Supplier | CAS 2688842-08-0 | UNC6852 | Tocris Bioscience [tocris.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

impact of UNC6852 on H3K27 trimethylation

An In-depth Technical Guide on the Impact of UNC6852 on H3K27 Trimethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UNC6852, a bivalent chemical degrader, and its impact on the epigenetic mark, Histone H3 Lysine 27 trimethylation (H3K27me3). UNC6852 operates through a Proteolysis-Targeting Chimera (PROTAC) mechanism to induce the degradation of the Polycomb Repressive Complex 2 (PRC2). By removing the catalytic subunit of this complex, EZH2, UNC6852 effectively reduces H3K27me3 levels, a critical mark for gene repression. This document details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated biological pathways and workflows.

Introduction to UNC6852 and PRC2

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for normal development and cellular differentiation.[1] Its primary function is to catalyze the mono-, di-, and trimethylation of Histone H3 at lysine 27 (H3K27), with H3K27me3 being a hallmark of facultative heterochromatin and gene silencing.[1][2] The core components of the PRC2 complex are EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit responsible for methyltransferase activity; EED (Embryonic Ectoderm Development), a scaffolding protein that binds to H3K27me3 to maintain PRC2's repressive function; and SUZ12 (Suppressor of Zeste 12), which is crucial for the complex's integrity and activity.[3]

Dysregulation of PRC2, particularly through gain-of-function mutations in EZH2, is implicated in various cancers, including diffuse large B-cell lymphoma (DLBCL).[3][4] This has made PRC2 a compelling target for therapeutic intervention. While small molecule inhibitors targeting EZH2's catalytic activity have been developed, strategies involving targeted protein degradation offer an alternative and potentially more robust approach.[5]

UNC6852 is a first-in-class PROTAC designed to target PRC2 for degradation.[6] It is a bifunctional molecule composed of a ligand that binds to EED (derived from EED226) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7][8] This targeted degradation strategy provides a unique tool to study PRC2 function and presents a promising therapeutic avenue for cancers dependent on PRC2 activity.[9]

Mechanism of Action of UNC6852

UNC6852 functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

-

Ternary Complex Formation : UNC6852 simultaneously binds to the WD40 aromatic cage of the EED subunit within the PRC2 complex and to the CRL2VHL E3 ubiquitin ligase.[6][8] This brings the PRC2 complex into close proximity with the E3 ligase, forming a ternary EED-UNC6852-VHL complex.

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the PRC2 components, primarily EED, EZH2, and SUZ12.

-

Proteasomal Degradation : The poly-ubiquitinated PRC2 complex is then recognized and targeted by the 26S proteasome, which unfolds and degrades the protein components into smaller peptides.[4]

This degradation of the entire PRC2 complex, including both wild-type and mutant EZH2, effectively eliminates the enzyme responsible for H3K27 methylation.[4][6][7]

Impact on H3K27 Trimethylation

The primary downstream consequence of UNC6852-mediated PRC2 degradation is the significant reduction of H3K27 trimethylation. By eliminating the EZH2 methyltransferase, UNC6852 blocks the catalytic activity responsible for this repressive histone mark.[4][6][8] This leads to a global decrease in H3K27me3 levels.[2][8] Studies have shown that treatment with UNC6852 results in a time-dependent reduction in H3K27me3, with one study reporting a 51% decrease after 72 hours.[2][8]

The depletion of H3K27me3 can lead to the reactivation of previously silenced genes, which underlies the anti-proliferative effects of UNC6852 observed in cancer cell lines, particularly those with EZH2 gain-of-function mutations.[4][6]

Quantitative Data Summary

The efficacy of UNC6852 has been characterized through various in vitro and cellular assays. The data below summarizes its potency in binding, degradation, and cellular effects.

Table 1: In Vitro Binding and Cellular Degradation Potency

| Parameter | Target/Cell Line | Value | Notes |

| IC₅₀ | EED (Cell-free) | 247 nM | Measures binding affinity to the EED subunit.[7][10][11] |

| DC₅₀ | EED (HeLa cells) | 0.79 µM | Concentration for 50% degradation.[3][12] |

| DC₅₀ | EZH2 (HeLa cells) | 0.30 µM | Concentration for 50% degradation.[3][12] |

| DC₅₀ | EED (DB cells¹) | 0.31 - 0.61 µM | Concentration for 50% degradation.[3] |

| DC₅₀ | EZH2 (DB cells¹) | 0.67 µM | Concentration for 50% degradation.[3] |

| DC₅₀ | SUZ12 (DB cells¹) | 0.59 µM | Concentration for 50% degradation.[3] |

¹DB is a DLBCL cell line with an EZH2 gain-of-function mutation.

Table 2: Maximal Degradation and Cellular Effects

| Parameter | Target/Cell Line | Value | Notes |

| Dₘₐₓ | EED (HeLa cells) | 92% | Maximum observed degradation.[12] |

| Dₘₐₓ | EZH2 (HeLa cells) | 75% | Maximum observed degradation.[12] |

| Dₘₐₓ | EED (DB cells) | 94% | Maximum observed degradation.[3] |

| Dₘₐₓ | EZH2 (DB cells) | 96% | Maximum observed degradation.[3] |

| Dₘₐₓ | SUZ12 (DB cells) | 82% | Maximum observed degradation.[3] |

| H3K27me3 Reduction | HeLa cells | 51% | Reduction observed after 72 hours of treatment.[2][8] |

| Anti-proliferative Effect | DLBCL cells | Yes | UNC6852 displays anti-proliferative effects in this cancer model.[4][6] |

| Cellular Toxicity | HeLa cells | None observed | No toxicity seen at concentrations up to 30 µM.[1][11] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of UNC6852.

Cell Culture and Treatment

-

Cell Lines : HeLa (human cervical cancer) or DB (human DLBCL) cells are commonly used.

-

Culture Conditions : Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation : Prepare a stock solution of UNC6852 in DMSO (e.g., 10 mM).

-

Treatment : Seed cells in culture plates to achieve 60-70% confluency. Treat cells with the desired concentrations of UNC6852 (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for specified time periods (e.g., 4, 24, 48, 72 hours).[7]

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the levels of PRC2 components and H3K27me3.

-

Cell Lysis : After treatment, wash cells with ice-cold PBS. Lyse the cells using a modified RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE : Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate the proteins by size on a 4-20% Tris-Glycine polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, and a loading control (e.g., anti-GAPDH or anti-Histone H3).[7]

-

Washing and Secondary Antibody : Wash the membrane three times with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification : Densitometry analysis is performed using software like ImageJ to quantify band intensities relative to the loading control.

Conclusion

UNC6852 is a potent and selective chemical degrader of the PRC2 complex. By inducing the proteasomal degradation of EED, EZH2, and SUZ12, it effectively blocks the catalytic activity of EZH2, leading to a significant reduction in H3K27 trimethylation.[4][6][7] This mechanism provides a powerful tool for probing the biological functions of PRC2 and offers a promising therapeutic strategy for cancers characterized by PRC2 hyperactivity. The quantitative data and protocols provided in this guide serve as a valuable resource for researchers in epigenetics and drug development who are investigating the impact of targeted protein degradation on histone methylation and gene regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. UNC6852 | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to UNC6852 for Studying Polycomb Repressive Complex 2 (PRC2) Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UNC6852, a potent and selective bivalent chemical degrader of the Polycomb Repressive Complex 2 (PRC2). We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application in studying PRC2 function and its potential as a therapeutic agent.

Introduction to PRC2 and the Role of UNC6852

Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator that plays a fundamental role in maintaining transcriptional repression and cellular identity. The core components of this complex are EZH2 (Enhancer of zeste homolog 2), SUZ12 (Suppressor of zeste 12 homolog), and EED (Embryonic Ectoderm Development). EZH2 is the catalytic subunit, responsible for the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27me, H3K27me2, and H3K27me3). This H3K27me3 mark is a hallmark of facultative heterochromatin and is associated with the silencing of target genes. Dysregulation of PRC2 activity is implicated in various developmental disorders and cancers, making it a significant target for therapeutic intervention.

UNC6852 is a first-in-class Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of PRC2.[1] Unlike traditional small molecule inhibitors that only block the catalytic activity of EZH2, UNC6852 eliminates the entire PRC2 protein complex, providing a powerful tool to investigate the consequences of complete PRC2 ablation.[2][3] This approach overcomes potential resistance mechanisms associated with catalytic inhibitors and allows for the study of both catalytic and non-catalytic functions of PRC2.[4]

Mechanism of Action: A Bivalent Chemical Degrader

UNC6852 operates as a bivalent chemical degrader, physically linking the PRC2 complex to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system.

The molecule consists of two key moieties connected by a linker:

-

A ligand derived from EED226 : This portion binds with high affinity to the WD40 aromatic cage of the EED subunit of the PRC2 complex.[2][4]

-

A von Hippel-Lindau (VHL) ligand : This moiety recruits the CRL2VHL E3 ubiquitin ligase complex.[2][4]

By simultaneously binding to both EED and VHL, UNC6852 forms a ternary complex (PRC2-UNC6852-VHL).[5] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the PRC2 components. The polyubiquitinated PRC2 complex is then recognized and degraded by the proteasome.[2] This targeted degradation leads to a rapid and sustained loss of EED, EZH2, and SUZ12 proteins, resulting in the inhibition of H3K27 trimethylation.[2][4]

Figure 1: Mechanism of UNC6852-induced PRC2 degradation.

Quantitative Data Summary

UNC6852 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative metrics of its activity.

Table 1: Biochemical Potency of UNC6852

| Parameter | Target | Value | Assay Type | Reference |

|---|

| IC50 | EED | 247 nM | Cell-free assay |[6][7] |

Table 2: Cellular Degradation Efficiency of UNC6852

| Cell Line | Target Protein | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|---|

| HeLa | EED | DC50 | 0.79 ± 0.14 µM | 24 hr treatment | [8] |

| Dmax | 92% | 24 hr treatment | [8] | ||

| t1/2 | 0.81 ± 0.30 hr | 10 µM treatment | [8] | ||

| EZH2 | DC50 | 0.3 ± 0.19 µM | 24 hr treatment | [8] | |

| Dmax | 75% | 24 hr treatment | [8] | ||

| t1/2 | 1.92 ± 0.96 hr | 10 µM treatment | [8] | ||

| DB (DLBCL) | EED | DC50 | 0.31 µM | 24 hr treatment | [9] |

| Dmax | 94% | 24 hr treatment | [9] | ||

| EZH2 | DC50 | 0.67 µM | 24 hr treatment | [9] | |

| Dmax | 96% | 24 hr treatment | [9] | ||

| SUZ12 | DC50 | 0.59 µM | 24 hr treatment | [9] |

| | | Dmax | 82% | 24 hr treatment |[9] |

-

IC50 (Half-maximal inhibitory concentration): Concentration of UNC6852 required to inhibit 50% of EED binding in a biochemical assay.

-

DC50 (Half-maximal degradation concentration): Concentration of UNC6852 required to degrade 50% of the target protein in cells.

-

Dmax (Maximal degradation): The maximum percentage of protein degradation achieved.

-

t1/2 (Half-life): The time required to degrade 50% of the target protein at a given concentration.

UNC6852 also demonstrates anti-proliferative effects in Diffuse Large B-cell Lymphoma (DLBCL) cell lines, which often harbor EZH2 gain-of-function mutations.[2][4]

Experimental Protocols

The following protocols provide a framework for utilizing UNC6852 to study PRC2 function.

Figure 2: General experimental workflow for studying UNC6852.

4.1. Protocol: Western Blot Analysis of PRC2 Component Degradation

This protocol details the steps to quantify the degradation of EED, EZH2, and SUZ12 following UNC6852 treatment.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or DB cells) at an appropriate density to ensure they are in a logarithmic growth phase at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of UNC6852 in culture medium. For a dose-response experiment, a range from 0.01 µM to 10 µM is recommended. For a time-course, use a fixed concentration (e.g., 5-10 µM) and vary the incubation time (e.g., 4, 8, 16, 24, 48 hours).[6][10] A DMSO-only control should be included.

-

Replace the medium with the UNC6852-containing medium and incubate for the desired duration.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using a modified RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[6]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-